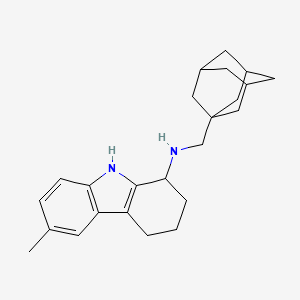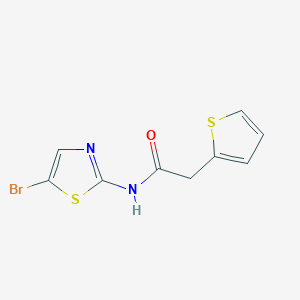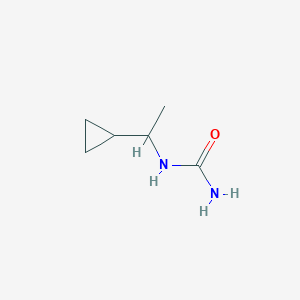![molecular formula C11H8ClN5O2 B14911713 3-chloro-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazine](/img/structure/B14911713.png)
3-chloro-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazine is a chemical compound with the molecular formula C11H8ClN5O2 It is a derivative of pyridazine, a heterocyclic compound containing nitrogen atoms at positions 1 and 2 of the six-membered ring
Méthodes De Préparation
The synthesis of 3-chloro-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazine typically involves the reaction of 3-chloro-6-hydrazinylpyridazine with 4-nitrobenzaldehyde. The reaction is carried out in an ethanol solvent at room temperature for 24 hours, resulting in the formation of the desired product . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
3-chloro-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-substituted pyridazine derivatives, while reduction can lead to the formation of amino-substituted compounds .
Applications De Recherche Scientifique
3-chloro-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and antifungal agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer.
Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of 3-chloro-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-chloro-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazine include:
3-chloro-6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]pyridazine: This compound has a fluorine atom instead of a nitro group, which may alter its chemical and biological properties.
3-chloro-6-hydrazinylpyridazine: The parent compound without the benzylidene substitution, used as an intermediate in the synthesis of various derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C11H8ClN5O2 |
|---|---|
Poids moléculaire |
277.66 g/mol |
Nom IUPAC |
6-chloro-N-[(E)-(4-nitrophenyl)methylideneamino]pyridazin-3-amine |
InChI |
InChI=1S/C11H8ClN5O2/c12-10-5-6-11(16-14-10)15-13-7-8-1-3-9(4-2-8)17(18)19/h1-7H,(H,15,16)/b13-7+ |
Clé InChI |
CFYXIAFKDLLULQ-NTUHNPAUSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N/NC2=NN=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1C=NNC2=NN=C(C=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B14911636.png)
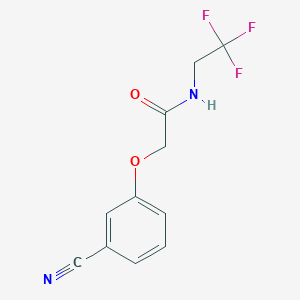
![(4E)-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B14911644.png)

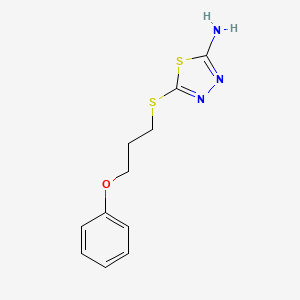
![Methyl bicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14911658.png)


